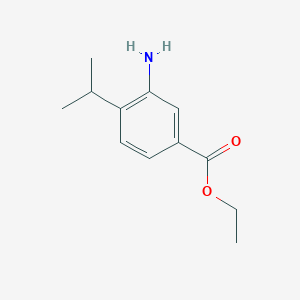

Ethyl3-amino-4-isopropylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

ethyl 3-amino-4-propan-2-ylbenzoate |

InChI |

InChI=1S/C12H17NO2/c1-4-15-12(14)9-5-6-10(8(2)3)11(13)7-9/h5-8H,4,13H2,1-3H3 |

InChI Key |

BTRWKDJKYKVQEK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C(C)C)N |

Origin of Product |

United States |

Academic Context and Synthetic Utility of Ethyl 3 Amino 4 Isopropylbenzoate

Significance as a Privileged Scaffold in Organic Synthesis

The concept of a "privileged scaffold" refers to a molecular framework that can serve as a ligand for multiple, often unrelated, biological targets. ufrj.brnih.gov These scaffolds are of immense value in drug discovery as they provide a validated starting point for the development of new therapeutic agents. nih.govresearchgate.net The aminobenzoate core, and specifically the 3-amino-4-substituted pattern, can be considered a privileged scaffold due to its prevalence in a variety of biologically active molecules and its synthetic versatility.

The 3-amino-4-isopropyl substitution on the benzoate (B1203000) ring offers several key features:

Defined Regiochemistry: The placement of the amino and isopropyl groups provides a well-defined arrangement for further chemical modifications. The amino group can act as a nucleophile or be transformed into various other functional groups, while the isopropyl group provides steric bulk that can influence the conformation of the molecule and its interactions with biological targets.

Modulation of Electronic Properties: The amino group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. This electronic influence is crucial for the synthesis of more complex derivatives.

Physicochemical Properties: The ethyl ester and isopropyl groups contribute to the lipophilicity of the molecule, which can be a critical factor in determining its pharmacokinetic properties, such as membrane permeability and solubility.

The strategic placement of these functional groups makes Ethyl 3-amino-4-isopropylbenzoate an attractive building block for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Role as a Precursor in Medicinal Chemistry Research

Aminobenzoic acid derivatives are recognized as important intermediates in the synthesis of a wide range of heterocyclic compounds with pharmacological relevance. nih.gov Notably, they are key precursors for the synthesis of benzimidazoles, a class of compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. nih.gov The general synthetic route involves the condensation of a substituted o-phenylenediamine (B120857) with a carboxylic acid or its derivative. Ethyl 3-amino-4-isopropylbenzoate, after appropriate functional group manipulation, could potentially serve as a precursor to such diamines.

While specific examples of marketed drugs derived directly from Ethyl 3-amino-4-isopropylbenzoate are not prominently documented, the utility of its close analogs underscores its potential. For instance, the related compound, Ethyl 3-amino-4-methylbenzoate, is documented in chemical databases, indicating its relevance in synthetic and medicinal chemistry research. nih.gov The exploration of the 3-amino-4-alkylbenzoate scaffold is an active area of research, with various derivatives being investigated for their potential therapeutic applications.

The general class of aminobenzoate esters has been explored in the development of various therapeutic agents. For example, derivatives of this scaffold have been investigated as inhibitors of enzymes such as Janus kinase (JAK), which are implicated in inflammatory diseases. nih.gov The unique substitution pattern of Ethyl 3-amino-4-isopropylbenzoate makes it a valuable candidate for the design of novel enzyme inhibitors and receptor modulators.

Historical Development of Synthetic Approaches to Amino Benzoate Esters

The synthesis of amino benzoate esters has a long history, with several well-established methods. The two primary approaches involve either the esterification of a pre-existing amino-substituted benzoic acid or the reduction of a nitro-substituted benzoate ester.

Esterification of Aminobenzoic Acid:

The direct esterification of the corresponding 3-amino-4-isopropylbenzoic acid with ethanol (B145695) in the presence of an acid catalyst is a classical and straightforward approach. This method, often referred to as Fischer-Speier esterification, is typically carried out under reflux conditions. To drive the equilibrium towards the product, a dehydrating agent or removal of water is often necessary.

Reduction of a Nitro Precursor:

A more common and often higher-yielding method involves the synthesis of the corresponding nitro compound, Ethyl 4-isopropyl-3-nitrobenzoate, followed by its reduction to the desired amine. This two-step approach allows for greater flexibility in the introduction of substituents on the aromatic ring.

Historically, the reduction of aromatic nitro groups was carried out using reagents such as tin or iron in the presence of acid. nih.gov However, these methods often require harsh reaction conditions and can generate significant amounts of waste. Modern synthetic chemistry has seen the development of more efficient and environmentally benign reduction methods. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used and highly effective method for the reduction of nitro groups. chemicalbook.com Other modern reagents, such as indium in the presence of ammonium (B1175870) chloride, have also been shown to be effective for the selective reduction of aromatic nitro compounds. orgsyn.org

The table below summarizes some of the key synthetic methods for preparing amino benzoate esters, which are applicable to the synthesis of Ethyl 3-amino-4-isopropylbenzoate.

| Method | Starting Material | Reagents | General Conditions | Reference(s) |

| Fischer-Speier Esterification | 3-Amino-4-isopropylbenzoic acid | Ethanol, Acid catalyst (e.g., H₂SO₄) | Reflux | chemicalbook.com |

| Reduction of Nitro-ester | Ethyl 4-isopropyl-3-nitrobenzoate | Sn/HCl or Fe/HCl | Acidic conditions | nih.gov |

| Catalytic Hydrogenation | Ethyl 4-isopropyl-3-nitrobenzoate | H₂, Pd/C | Pressurized hydrogen | chemicalbook.com |

| Indium-mediated Reduction | Ethyl 4-isopropyl-3-nitrobenzoate | Indium, NH₄Cl | Aqueous ethanol, reflux | orgsyn.org |

The physical and chemical properties of a close analog, Ethyl 3-amino-4-methylbenzoate, are presented in the table below to provide an indication of the expected characteristics of Ethyl 3-amino-4-isopropylbenzoate.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | PubChem nih.gov |

| Molecular Weight | 179.22 g/mol | PubChem nih.gov |

| IUPAC Name | ethyl 3-amino-4-methylbenzoate | PubChem nih.gov |

| CAS Number | 41191-92-8 | PubChem nih.gov |

Synthetic Methodologies for Ethyl 3 Amino 4 Isopropylbenzoate

Conventional Esterification Routes for Benzoic Acid Derivatives

The most common method for synthesizing esters from carboxylic acids and alcohols is the Fischer-Speier esterification, often referred to as Fischer esterification. organic-chemistry.org This acid-catalyzed equilibrium reaction involves the reaction of a carboxylic acid with an alcohol to produce an ester and water. masterorganicchemistry.com For the synthesis of Ethyl 3-amino-4-isopropylbenzoate, this would involve the reaction of 3-amino-4-isopropylbenzoic acid with ethanol (B145695) in the presence of a strong acid catalyst.

The reaction is reversible, so specific conditions are employed to shift the equilibrium towards the product side. organic-chemistry.org Common strategies include using an excess of the alcohol (ethanol), which can also serve as the solvent, or removing the water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. operachem.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then deprotonates to give the final product. organic-chemistry.org

A variety of acid catalysts can be employed for this transformation, each with specific applications and advantages.

Table 1: Common Acid Catalysts in Fischer Esterification

| Catalyst | Type | Notes |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Strong acid, widely available and commonly used. khanacademy.org |

| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid | Solid, easier to handle than sulfuric acid. operachem.com |

| Boron Trifluoride (BF₃) | Lewis Acid | Effective catalyst, often used as its etherate complex. operachem.com |

| Scandium(III) or Lanthanide(III) triflates | Lewis Acid | Recyclable catalysts for direct acetylation. organic-chemistry.org |

Reduction Strategies for Nitro-Substituted Isopropylbenzoates

A primary route to introducing the 3-amino group onto the benzene (B151609) ring is through the reduction of a corresponding nitro-substituted precursor, namely Ethyl 3-nitro-4-isopropylbenzoate. The reduction of an aromatic nitro group to an amine is a fundamental and reliable transformation in organic synthesis.

Catalytic hydrogenation is a widely used method for this purpose. This process typically involves reacting the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. chemicalbook.com Palladium on carbon (Pd/C) is a highly effective and common catalyst for this reaction. The reaction is generally clean and produces high yields. For instance, the reduction of a similar compound, ethyl 4-(methylamino)-3-nitrobenzoate, using 10% Pd/C under a hydrogen pressure of 60 psi in methanol (B129727) afforded the corresponding amine in 88% yield. chemicalbook.com

An alternative to using high-pressure hydrogen gas is transfer hydrogenation. In this method, a hydrogen donor molecule is used to provide the hydrogen in situ. Ammonium (B1175870) formate (B1220265) (HCOONH₄) is a common hydrogen donor used in conjunction with Pd/C. This approach avoids the need for specialized high-pressure equipment. This method has been successfully applied to the synthesis of related aminobenzoate derivatives, sometimes enhanced by microwave irradiation to reduce reaction times significantly. nih.govresearchgate.net

Other chemical reducing agents can also be employed, such as metals in acidic media (e.g., tin, iron in HCl) or metal salts like tin(II) chloride (SnCl₂). More recently, indium metal in the presence of ammonium chloride in aqueous ethanol has been shown to be an effective system for the selective reduction of aromatic nitro compounds. orgsyn.org

Table 2: Comparison of Reduction Methods for Aromatic Nitro Groups

| Method | Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ gas, Pd/C (5-10%) | Methanol or Ethanol solvent, 20-60 psi H₂, Room Temp | High yield, clean reaction |

| Transfer Hydrogenation | Ammonium Formate, Pd/C | Ethanol solvent, Reflux or Microwave | Avoids high-pressure H₂, rapid with microwave |

| Metal/Acid Reduction | SnCl₂·2H₂O or Fe/HCl | Ethanol/Ethyl acetate (B1210297) solvent, Reflux | Inexpensive reagents |

Multi-Step Synthesis from Substituted Anilines

The synthesis of Ethyl 3-amino-4-isopropylbenzoate can also be approached through a multi-step pathway starting from more readily available substituted anilines or other benzene derivatives. A logical retrosynthetic analysis suggests that the target molecule can be derived from a precursor like Ethyl 3-nitro-4-isopropylbenzoate, as discussed in the previous section.

A plausible synthetic route could begin with a compound such as ethyl 4-fluoro-3-nitrobenzoate. The fluorine atom at the 4-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group at the 3-position. This precursor can react with isopropylamine, where the amine acts as a nucleophile to displace the fluoride (B91410) ion, thereby forming the C-N bond and introducing the isopropylamino group at the 4-position. This reaction yields Ethyl 4-(isopropylamino)-3-nitrobenzoate. nih.gov The final step would then be the reduction of the nitro group to an amino group, as detailed in Section 2.2, to yield the target product, Ethyl 3-amino-4-isopropylbenzoate.

Another general strategy involves starting with a substituted aniline (B41778) and building the remaining functionalities. For example, a process could start with an appropriately substituted aniline, followed by reactions to introduce the isopropyl and ethyl benzoate (B1203000) moieties. However, the previously described route starting from a fluoronitrobenzoate is often more direct and regioselective. The synthesis of various aminobenzoic acid derivatives often serves as a crucial step for creating more complex heterocyclic compounds used in medicinal chemistry. nih.gov

Catalytic Approaches in the Formation of Ethyl 3-amino-4-isopropylbenzoate

Catalysis is central to the efficient synthesis of Ethyl 3-amino-4-isopropylbenzoate, playing a critical role in both the esterification and reduction steps.

In the esterification of 3-amino-4-isopropylbenzoic acid, acid catalysts are essential. Both Brønsted acids (e.g., H₂SO₄) and Lewis acids (e.g., BF₃) can be used to protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol. organic-chemistry.org The choice of catalyst can influence reaction times and yields. Heterogeneous acid catalysts, such as certain zeolites or graphene oxide, offer the advantage of being easily separated from the reaction mixture and potentially reused, which aligns with the principles of green chemistry. organic-chemistry.orgscirp.org

In the reduction of the nitro-intermediate (Ethyl 3-nitro-4-isopropylbenzoate), heterogeneous metal catalysts are paramount. Catalysts such as palladium on carbon (Pd/C) and Raney Nickel are highly effective for hydrogenation reactions. chemicalbook.comorgsyn.org These catalysts provide a surface on which the reaction between the nitro compound and the hydrogen source (either H₂ gas or a donor molecule like ammonium formate) occurs. The key advantages of these heterogeneous catalysts include:

High Activity: They facilitate the reaction under relatively mild conditions (e.g., room temperature and moderate pressure).

Selectivity: They can selectively reduce the nitro group without affecting other functional groups like the ester.

Separability: Being solids, they can be easily removed from the reaction mixture by filtration, simplifying product purification.

Reusability: The catalysts can often be recovered and reused for multiple reaction cycles, reducing cost and waste.

Green Chemistry Principles in Ethyl 3-amino-4-isopropylbenzoate Synthesis

Applying green chemistry principles to the synthesis of Ethyl 3-amino-4-isopropylbenzoate aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net

Several strategies can be employed to make the synthesis greener:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for both the esterification and the nitro-reduction steps. researchgate.netresearchgate.net For example, a Fischer esterification that might take several hours under conventional reflux can be completed in minutes in a sealed-vessel microwave reactor. researchgate.net Similarly, the reduction of a nitro group using ammonium formate and Pd/C can be achieved in as little as two minutes under microwave conditions, compared to hours of refluxing. nih.govresearchgate.net This leads to significant energy savings.

Use of Greener Solvents and Reagents: Ethanol, which is used as a reagent in the esterification, is also a relatively benign solvent derived from renewable resources. Water can be used as a solvent in some green protocols, for instance, in reductions mediated by indium/ammonium chloride. orgsyn.orgdntb.gov.ua The use of transfer hydrogenation with ammonium formate is considered a greener alternative to using flammable, high-pressure hydrogen gas.

Chemical Transformations and Derivatization Strategies of Ethyl 3 Amino 4 Isopropylbenzoate

Functional Group Modifications of the Amine Moiety

The primary amino group at the 3-position of the benzene (B151609) ring is a key site for a variety of chemical modifications, including acylation, alkylation, and the formation of Schiff bases. These reactions provide a straightforward means to introduce new functional groups and structural motifs.

Acylation Reactions

The acylation of the primary amine on the Ethyl 3-amino-4-isopropylbenzoate ring is a common strategy to form amide derivatives. This transformation can be readily achieved by reacting the parent compound with acylating agents such as acyl chlorides or acid anhydrides. The reaction typically proceeds in the presence of a base to neutralize the acidic byproduct. The specific conditions, including the choice of solvent and base, can be tailored to the reactivity of the acylating agent and the desired product.

Table 1: Representative Acylation Reactions

| Acylating Agent | Base | Solvent | Product |

| Acetyl Chloride | Pyridine | Dichloromethane | Ethyl 3-(acetylamino)-4-isopropylbenzoate |

| Benzoyl Chloride | Triethylamine (B128534) | Tetrahydrofuran | Ethyl 3-(benzoylamino)-4-isopropylbenzoate |

| Acetic Anhydride (B1165640) | Sodium Acetate (B1210297) | Acetic Acid | Ethyl 3-(acetylamino)-4-isopropylbenzoate |

Alkylation Reactions

Alkylation of the amine group introduces alkyl substituents, transforming the primary amine into a secondary or tertiary amine. This can be accomplished using various alkylating agents, such as alkyl halides or sulfates. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions.

Table 2: Illustrative Alkylation Reactions

| Alkylating Agent | Base | Solvent | Product |

| Methyl Iodide | Potassium Carbonate | Acetone | Ethyl 3-(methylamino)-4-isopropylbenzoate |

| Ethyl Bromide | Sodium Hydride | Dimethylformamide | Ethyl 3-(ethylamino)-4-isopropylbenzoate |

Formation of Schiff Bases

The reaction of the primary amino group with aldehydes or ketones under appropriate conditions leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is typically catalyzed by an acid or a base and often involves the removal of water to drive the equilibrium towards the product. These Schiff base derivatives are versatile intermediates for further synthetic transformations.

Table 3: Examples of Schiff Base Formation

| Carbonyl Compound | Catalyst | Solvent | Product |

| Benzaldehyde | Acetic Acid | Ethanol (B145695) | Ethyl 3-((benzylidene)amino)-4-isopropylbenzoate |

| Acetone | p-Toluenesulfonic acid | Toluene (B28343) | Ethyl 3-((isopropylidene)amino)-4-isopropylbenzoate |

Reactions Involving the Ester Functionality

The ethyl ester group of Ethyl 3-amino-4-isopropylbenzoate can undergo several important transformations, most notably hydrolysis and reduction.

Hydrolysis of the ester to the corresponding carboxylic acid, 3-amino-4-isopropylbenzoic acid, can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, while base-promoted hydrolysis (saponification) is irreversible due to the deprotonation of the resulting carboxylic acid.

Reduction of the ester group can yield different products depending on the reducing agent employed. Strong reducing agents, such as lithium aluminum hydride (LiAlH4), will typically reduce the ester to the corresponding primary alcohol, (3-amino-4-isopropylphenyl)methanol. The use of milder reducing agents, like diisobutylaluminum hydride (DIBAL-H), can allow for the partial reduction of the ester to an aldehyde under carefully controlled temperature conditions.

Cyclization Reactions to Form Heterocyclic Frameworks from Ethyl 3-amino-4-isopropylbenzoate Derivatives

Derivatives of Ethyl 3-amino-4-isopropylbenzoate are valuable precursors for the synthesis of various heterocyclic compounds. The strategic placement of the amino group ortho to the isopropyl group allows for cyclization reactions to form fused ring systems.

Synthesis of Benzothiazole (B30560) Derivatives

A key application of ortho-substituted anilines is in the synthesis of benzothiazoles. While Ethyl 3-amino-4-isopropylbenzoate itself does not directly cyclize to a benzothiazole, it can be chemically modified to introduce a thiol group or a reactive equivalent at the ortho position, which can then undergo cyclization.

A common synthetic route involves the reaction of an ortho-aminothiophenol derivative with a carboxylic acid or its equivalent. For instance, a derivative of Ethyl 3-amino-4-isopropylbenzoate could first be converted to a derivative containing a thiol group ortho to the amine. This intermediate can then be reacted with various reagents to form the benzothiazole ring. For example, reaction with an aldehyde in the presence of an oxidizing agent can lead to the formation of a 2-substituted benzothiazole.

Formation of Quinazoline (B50416) Analogs

The scaffold of ethyl 3-amino-4-isopropylbenzoate is a valuable starting point for the synthesis of quinazoline and quinazolinone analogs, which are core structures in many pharmacologically active compounds. The synthesis typically involves the cyclization of the anthranilate core with a suitable one-carbon or nitrogen-and-carbon source.

A common and direct method involves the reaction of an anthranilic acid derivative with an appropriate reagent to form the heterocyclic ring. For instance, starting from the corresponding anthranilic acid (obtained by hydrolysis of the ethyl ester), treatment with acetic anhydride under microwave irradiation can yield the intermediate 2-methyl-7-isopropyl-4H-benzo[d] Current time information in Bangalore, IN.mdpi.comoxazin-4-one. mdpi.com This benzoxazinone (B8607429) is a key synthon that can be subsequently reacted with nitrogen nucleophiles to form the quinazolinone ring. For example, reaction with hydrazine (B178648) monohydrate in ethanol, also under microwave irradiation, leads to the formation of 3-amino-2-methyl-7-isopropylquinazolin-4(3H)-one. mdpi.com This tandem, microwave-assisted process represents an efficient and green approach to these structures.

Alternatively, quinazolin-4-ones can be synthesized through a copper-catalyzed reaction. For example, 2-isocyanobenzoates can react with various amines in the presence of a copper(II) acetate catalyst and a mild base to yield quinazolin-4-ones. organic-chemistry.org While this method starts from a different functional group (isocyanate instead of amine), it highlights the versatility of the benzoate (B1203000) scaffold in forming quinazoline structures. Another approach involves the reaction of 2-aminobenzamides with aldehydes, followed by an oxidative dehydrogenation step to furnish the quinazolinone ring. organic-chemistry.org To apply this to ethyl 3-amino-4-isopropylbenzoate, the ester would first need to be converted to the corresponding amide.

The following table summarizes a potential synthetic route to a quinazoline analog starting from an anthranilic acid analogous to the structure of interest.

| Step | Reactant(s) | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Substituted Anthranilic Acid | Acetic Anhydride, Microwave Irradiation (250 W, 120-150 °C, 17-22 min) | Substituted 2-methyl-4H-benzo[d] Current time information in Bangalore, IN.mdpi.comoxazin-4-one | Not specified (used directly) | mdpi.com |

| 2 | Substituted 2-methyl-4H-benzo[d] Current time information in Bangalore, IN.mdpi.comoxazin-4-one | Hydrazine Monohydrate, Ethanol, Microwave Irradiation (250 W, 120-150 °C, 20-33 min) | Substituted 3-amino-2-methyl-quinazolin-4(3H)-one | 31-85% (over two steps) | mdpi.com |

Generation of Pyrimidinedione Structures

The synthesis of fused pyrimidinedione structures, such as quinazoline-2,4(1H,3H)-diones, from ethyl 3-amino-4-isopropylbenzoate can be envisioned through several synthetic pathways. These methods typically rely on the reaction of the ortho-amino ester functionality with reagents that can provide the N-C=O fragment required for the formation of the pyrimidinedione ring.

One established method involves the reaction of an anthranilate ester with an isocyanate. The initial reaction would involve the nucleophilic attack of the amino group on the isocyanate to form a urea (B33335) derivative. Subsequent intramolecular cyclization, often promoted by heat or a base, would lead to the elimination of ethanol and the formation of the quinazoline-2,4(1H,3H)-dione ring system. The substituent on the isocyanate would be incorporated at the N1 position of the resulting dione.

Another approach is a two-step process involving phosgene (B1210022) or a phosgene equivalent. The amino group can react with phosgene to form an isocyanate in situ or an intermediate carbamoyl (B1232498) chloride. Intramolecular reaction with the ester group would then lead to cyclization. Alternatively, reaction with chlorosulfonyl isocyanate followed by hydrolysis is a known method for converting anilines into the corresponding ureas, which can then be cyclized.

Furthermore, the reaction of 3-amino-4-cyano-3-pyrrolines with reagents like formamide (B127407), guanidine, and thiourea (B124793) to form pyrrolo[3,4-d]pyrimidines demonstrates a relevant cyclization strategy. rsc.org By analogy, reacting ethyl 3-amino-4-isopropylbenzoate with urea or thiourea at elevated temperatures could lead to the formation of the corresponding 7-isopropylquinazoline-2,4(1H,3H)-dione or its 2-thio analog.

Other Heterocyclic Annulations

The ethyl 3-amino-4-isopropylbenzoate scaffold is amenable to a variety of other heterocyclic annulation reactions, leading to diverse fused ring systems beyond quinazolines and pyrimidinediones.

Formation of Benzothiazine Analogs: Benzothiazines are another class of heterocyclic compounds with significant biological activities. The synthesis of 4H-benzo[b] Current time information in Bangalore, IN.wikipedia.orgthiazine-3-carboxylic acid derivatives has been achieved through the coupling of aminothiols with bromopyruvates. beilstein-journals.org To adapt this to ethyl 3-amino-4-isopropylbenzoate, the amino group could potentially be converted to a thiol via a Sandmeyer-type reaction on the corresponding diazonium salt. The resulting thiol could then undergo cyclocondensation with an appropriate α-halo carbonyl compound to build the thiazine (B8601807) ring.

Formation of Azetidin-2-one (β-Lactam) Analogs: Monocyclic β-lactams are important structural motifs, and their synthesis can be achieved via the Staudinger [2+2] cycloaddition. nih.govresearchgate.net This reaction involves the cycloaddition of a ketene (B1206846) with an imine. Starting from ethyl 3-amino-4-isopropylbenzoate, the amino group could be condensed with an aldehyde to form an imine (Schiff base). The subsequent reaction of this imine with a ketene, generated in situ from an acyl chloride and a tertiary amine, would yield a substituted β-lactam ring fused to the benzene ring.

Formation of Pyrrolo[3,4-d]pyrimidine Analogs: The synthesis of substituted dihydropyrrolo[3,4-d]pyrimidines from 3-amino-4-cyano-3-pyrrolines by reaction with formamide, guanidine, or thiourea provides a template for similar transformations. rsc.org While the starting material is different, the principle of using an ortho-amino-cyano functionality to build a fused pyrimidine (B1678525) ring is well-established. This suggests that if the ester group in ethyl 3-amino-4-isopropylbenzoate were converted to a nitrile, a similar set of reactions could be employed to access novel heterocyclic systems.

Cross-Coupling Reactions Utilizing Ethyl 3-amino-4-isopropylbenzoate Scaffolds

For ethyl 3-amino-4-isopropylbenzoate to be utilized in many standard cross-coupling reactions, it typically requires modification to introduce a suitable leaving group, such as a halide (Br, I) or a triflate, onto the aromatic ring. This can be achieved through electrophilic halogenation, where the position of substitution will be directed by the existing amino and alkyl groups. Alternatively, the amino group itself can be converted into a diazonium salt, which can then be substituted by a halide in a Sandmeyer reaction.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. masterorganicchemistry.comyoutube.comyoutube.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org Assuming a halogenated derivative of ethyl 3-amino-4-isopropylbenzoate is prepared (e.g., ethyl 5-bromo-3-amino-4-isopropylbenzoate), it could undergo a Sonogashira coupling. The reaction is typically catalyzed by a palladium(0) complex, often with a copper(I) co-catalyst, in the presence of an amine base. wikipedia.orglibretexts.org Copper-free versions of the Sonogashira coupling have also been developed to avoid the formation of homocoupled alkyne byproducts. thieme-connect.de

The general conditions for a Sonogashira coupling are summarized in the table below.

| Component | Example | Function | Reference |

|---|---|---|---|

| Aryl Halide | Ethyl 5-bromo-3-amino-4-isopropylbenzoate (hypothetical) | Electrophilic partner | wikipedia.org |

| Alkyne | Phenylacetylene | Nucleophilic partner | wikipedia.org |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary catalyst for the catalytic cycle | libretexts.org |

| Copper Co-catalyst | CuI | Activates the alkyne | wikipedia.orglibretexts.org |

| Base | Triethylamine, Diethylamine | Neutralizes HX byproduct, can act as solvent | wikipedia.org |

| Solvent | THF, DMF, or an amine base | Reaction medium | wikipedia.org |

Other Palladium-Catalyzed Reactions:

Suzuki Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organohalide. masterorganicchemistry.comyoutube.com A halogenated derivative of ethyl 3-amino-4-isopropylbenzoate could be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form biaryl or aryl-alkene structures. masterorganicchemistry.comacademie-sciences.fr

Heck Coupling: The Heck reaction couples an organohalide with an alkene. masterorganicchemistry.comyoutube.com This would allow for the introduction of a vinyl group onto the benzene ring of a halogenated ethyl 3-amino-4-isopropylbenzoate derivative. The reaction is catalyzed by a palladium complex and requires a base. youtube.comyoutube.com

Other Transition Metal-Catalyzed Transformations

Besides palladium, other transition metals are effective in catalyzing transformations involving scaffolds similar to ethyl 3-amino-4-isopropylbenzoate.

Copper-Catalyzed Reactions: Copper catalysts are widely used for C-N, C-O, and C-S bond-forming reactions. As mentioned previously, copper catalysis is effective for the synthesis of quinazolin-4-ones from 2-isocyanobenzoates and amines or from 2-halobenzamides and nitriles. organic-chemistry.org These methods highlight the potential for copper-catalyzed cyclization reactions starting from appropriately functionalized derivatives of ethyl 3-amino-4-isopropylbenzoate.

Iridium and Rhodium-Catalyzed Reactions: Transition metals like iridium and rhodium are known to catalyze C-H activation and amination reactions. For example, an iridium-based bifunctional catalyst has been used for the acceptorless coupling of o-aminobenzamides with methanol (B129727) to produce quinazolinones. organic-chemistry.org Furthermore, the use of anthranils as aminating agents in transition metal-catalyzed C-H amination reactions is a growing field. nih.gov These advanced methods could potentially be applied to create complex nitrogen-containing heterocycles from the ethyl 3-amino-4-isopropylbenzoate core.

Structure Activity Relationship Sar Investigations of Ethyl 3 Amino 4 Isopropylbenzoate Analogs

Influence of Substituent Variations on Molecular Interactions

The biological activity of ethyl 3-amino-4-isopropylbenzoate analogs is profoundly influenced by the nature and position of substituents on the aromatic ring and the ester functionality. SAR studies focus on dissecting these influences to build a comprehensive model of the pharmacophore.

The core structure of ethyl 3-amino-4-isopropylbenzoate presents several key regions for chemical modification: the amino group at the C3 position, the isopropyl group at the C4 position, and the ethyl ester group. The amino group is a potential hydrogen bond donor, which can be crucial for anchoring the ligand within a receptor's binding pocket. The bulky and hydrophobic isopropyl group likely interacts with a corresponding hydrophobic pocket in the target protein. The ethyl ester group, with its carbonyl oxygen, can act as a hydrogen bond acceptor.

Systematic variations of these groups can lead to significant changes in biological activity. For instance, the substitution of the amino group can modulate its hydrogen bonding capability and basicity. Similarly, altering the size and lipophilicity of the alkyl group at the C4 position can probe the dimensions of the hydrophobic pocket. The ester group can also be modified to explore other potential interactions or to alter the compound's pharmacokinetic properties.

To illustrate these relationships, a hypothetical SAR table for a series of ethyl 3-amino-4-isopropylbenzoate analogs is presented below, based on established medicinal chemistry principles. The activity is represented as IC₅₀ (the half maximal inhibitory concentration), where a lower value indicates higher potency.

| Compound | R1 (at C3) | R2 (at C4) | R3 (Ester) | Hypothetical IC₅₀ (µM) |

|---|---|---|---|---|

| 1 | -NH₂ | -CH(CH₃)₂ | -CH₂CH₃ | 10 |

| 2 | -NHCH₃ | -CH(CH₃)₂ | -CH₂CH₃ | 15 |

| 3 | -N(CH₃)₂ | -CH(CH₃)₂ | -CH₂CH₃ | 50 |

| 4 | -NH₂ | -CH₃ | -CH₂CH₃ | 25 |

| 5 | -NH₂ | -C(CH₃)₃ | -CH₂CH₃ | 8 |

| 6 | -NH₂ | -CH(CH₃)₂ | -CH₃ | 12 |

| 7 | -NH₂ | -CH(CH₃)₂ | -CH(CH₃)₂ | 18 |

From this hypothetical data, several SAR trends can be inferred:

Modification of the Amino Group (R1): A primary amine at the C3 position appears to be optimal for activity (Compound 1). Mono-methylation (Compound 2) slightly decreases activity, while di-methylation (Compound 3) leads to a significant loss of potency. This suggests that the hydrogen-donating capacity of the amino group is important for interaction with the biological target.

Variation of the Alkyl Group (R2): The size of the hydrophobic group at the C4 position is critical. A smaller methyl group (Compound 4) is less effective than the isopropyl group (Compound 1), while a larger tert-butyl group (Compound 5) enhances activity. This indicates the presence of a well-defined hydrophobic pocket that can accommodate bulky substituents.

Alteration of the Ester Group (R3): Changes to the ethyl ester group have a more modest effect on activity. A methyl ester (Compound 6) is slightly less active than the ethyl ester (Compound 1), and a larger isopropyl ester (Compound 7) further reduces potency. This suggests that while the ester group contributes to binding, its steric bulk is a limiting factor.

Conformational Analysis and its Impact on Ligand-Receptor Recognition

The three-dimensional conformation of a ligand is a critical determinant of its ability to bind to a receptor. Conformational analysis of ethyl 3-amino-4-isopropylbenzoate analogs seeks to understand the preferred spatial arrangement of the molecule and how this is influenced by its substituents. The rotational freedom around the single bonds in the molecule allows it to adopt various conformations, but only a specific "bioactive conformation" will be complementary to the receptor's binding site.

Computational modeling and spectroscopic techniques can provide insights into the low-energy conformations of these analogs. For example, the presence of an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the ester could stabilize a more planar conformation, which may or may not be the bioactive one.

The following table illustrates how different substituents might influence the preferred dihedral angle and, consequently, the biological activity.

| Compound | Substituent at C4 | Predicted Dihedral Angle (Ring vs. Ester) | Hypothetical Receptor Binding Affinity (K_d, nM) |

|---|---|---|---|

| 1 | -CH(CH₃)₂ | 35° | 150 |

| 4 | -CH₃ | 25° | 300 |

| 5 | -C(CH₃)₃ | 45° | 100 |

| 8 | -H | 15° | 500 |

This hypothetical data suggests that a larger substituent at the C4 position forces the ester group to adopt a more twisted conformation relative to the benzene (B151609) ring. The enhanced binding affinity of the tert-butyl analog (Compound 5) could imply that this more twisted conformation is a better fit for the receptor's binding site. Conversely, the less substituted analogs (Compounds 4 and 8) with smaller dihedral angles exhibit weaker binding.

Pharmacophore Delineation in Ethyl 3-amino-4-isopropylbenzoate Derived Scaffolds

A pharmacophore model is an abstract representation of the key molecular features that are necessary for biological activity. Based on the SAR and conformational analysis, a pharmacophore for the ethyl 3-amino-4-isopropylbenzoate scaffold can be delineated. This model serves as a valuable tool for the design of new, potentially more active compounds and for virtual screening of compound libraries.

The essential features of a hypothetical pharmacophore for this class of compounds would likely include:

A Hydrogen Bond Donor: Corresponding to the amino group at the C3 position.

A Hydrophobic Feature: Representing the isopropyl group at the C4 position.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the ethyl ester.

An Aromatic Ring: The central benzene ring, which can engage in π-π stacking or other non-covalent interactions with the receptor.

The spatial arrangement of these features is critical. The distances and angles between the hydrogen bond donor, the hydrophobic center, and the hydrogen bond acceptor define the three-dimensional geometry of the pharmacophore.

A visual representation of a hypothetical pharmacophore model is presented below:

Pharmacophore Model Features:

| Feature | Description | Inferred Importance |

|---|---|---|

| HBD | Hydrogen Bond Donor (from C3-NH₂) | High |

| HY | Hydrophobic Group (from C4-isopropyl) | High |

| HBA | Hydrogen Bond Acceptor (from ester C=O) | Moderate |

| AR | Aromatic Ring | High |

This pharmacophore model encapsulates the essential SAR insights and provides a framework for future drug discovery efforts based on the ethyl 3-amino-4-isopropylbenzoate scaffold. By understanding the key molecular interactions, researchers can rationally design new analogs with improved potency and selectivity.

Computational Chemistry and Theoretical Studies on Ethyl 3 Amino 4 Isopropylbenzoate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, providing insights into its reactivity, stability, and spectroscopic properties. For Ethyl 3-amino-4-isopropylbenzoate, while specific studies are not prevalent, the methodologies applied to analogous aminobenzoate derivatives offer a clear blueprint for its theoretical investigation.

The calculated electrostatic potential surface would highlight the electron-rich and electron-deficient regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack. The amino group would be expected to be a primary site of electrophilic interaction, while the carbonyl oxygen of the ester group would represent a nucleophilic center.

Table 1: Predicted Electronic Properties of Ethyl 3-amino-4-isopropylbenzoate based on Analogous Compounds

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively High | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Relatively Low | Indicates ability to accept electrons |

| HOMO-LUMO Gap | Moderate | Suggests moderate chemical reactivity and stability |

| Dipole Moment | Non-zero | Indicates a polar molecule |

| Electron Density | High on the amino group and benzene (B151609) ring | Influences reactivity and intermolecular interactions |

This table is predictive and based on theoretical considerations of substituent effects on the electronic structure of aminobenzoate derivatives.

Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For Ethyl 3-amino-4-isopropylbenzoate, potential reactions of interest include those involving the amino group, such as acylation or alkylation, and hydrolysis of the ester group.

Computational methods, particularly DFT, can be used to model the reaction pathways. By locating the transition state structures and calculating their energies, the activation barriers for different potential reactions can be determined. This allows for a comparison of the feasibility of various reaction channels. For instance, the study of the hydrolysis of ethyl benzoate (B1203000) has shown a reaction constant of +2.498, indicating the build-up of negative charge in the transition state. wikipedia.org The presence of the amino and isopropyl groups in Ethyl 3-amino-4-isopropylbenzoate would be expected to modulate this reactivity.

The Hammett equation, a linear free-energy relationship, can also be conceptually applied to predict how the substituents (amino and isopropyl groups) would affect the rate and equilibrium constants of reactions involving the benzoate core. wikipedia.org Both the amino and isopropyl groups are electron-donating, which would influence the stability of intermediates and transition states in various reactions.

Molecular Dynamics Simulations of Ethyl 3-amino-4-isopropylbenzoate Derivatives

MD simulations of derivatives of Ethyl 3-amino-4-isopropylbenzoate in different solvents would reveal how the molecule's conformation and solvation shell change with the polarity of the environment. This is particularly relevant for understanding its behavior in biological systems. For example, a study on the relaxation pathways of methyl anthranilate derivatives highlighted the significant influence of solvent polarity and hydrogen bonding on their photodynamics. nih.gov

Furthermore, MD simulations can be employed to study the aggregation behavior of aromatic molecules. nih.gov For derivatives of Ethyl 3-amino-4-isopropylbenzoate, this could be relevant in understanding their formulation properties or potential for self-assembly under certain conditions.

Molecular Docking Studies for Predictive Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is a cornerstone of drug discovery and design. Derivatives of Ethyl 3-amino-4-isopropylbenzoate could be investigated as potential ligands for various biological targets.

Molecular docking studies on aminobenzoic acid derivatives have been conducted to explore their potential as inhibitors of enzymes like cholinesterases or their interaction with receptors such as GABA-A receptors. researchgate.netmdpi.com In such studies, a library of derivatives would be docked into the active site of the target protein. The docking scores, which estimate the binding affinity, and the predicted binding poses provide valuable information about the potential efficacy of the compounds.

For derivatives of Ethyl 3-amino-4-isopropylbenzoate, the amino and isopropyl groups, along with the ester moiety, would be key features for interaction with a protein's active site through hydrogen bonds, hydrophobic interactions, and van der Waals forces. The results of such in silico screening could guide the synthesis of novel derivatives with enhanced biological activity. For instance, studies on benzoic acid derivatives as potential inhibitors of the SARS-CoV-2 main protease have highlighted the importance of specific interactions with amino acid residues in the active site. nih.gov

Table 2: Hypothetical Molecular Docking Results for a Derivative of Ethyl 3-amino-4-isopropylbenzoate

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Acetylcholinesterase | -8.5 | TYR334, TRP84, PHE330 |

| GABA-A Receptor | -7.2 | HIS101, TYR159, THR202 |

| SARS-CoV-2 Main Protease | -6.9 | CYS145, HIS41, GLU166 |

This table is for illustrative purposes and represents hypothetical data that could be generated from molecular docking studies.

Quantitative Structure-Property Relationship (QSPR) Modeling of Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method that aims to correlate the structural or property descriptors of a series of compounds with a particular property of interest. nih.gov This approach can be used to predict the properties of new, unsynthesized compounds.

For a series of derivatives of Ethyl 3-amino-4-isopropylbenzoate, QSPR models could be developed to predict various physicochemical properties such as boiling point, solubility, or partition coefficient. Furthermore, if experimental data on a particular biological activity were available for a set of derivatives, a Quantitative Structure-Activity Relationship (QSAR) model could be constructed.

The development of a QSPR/QSAR model involves calculating a range of molecular descriptors for each compound in the series. These descriptors can be constitutional, topological, geometric, or electronic. Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a mathematical model that relates these descriptors to the property of interest. The Hammett equation itself can be considered a simple form of a linear free-energy relationship, which is a foundational concept in QSPR. wikipedia.org A robust QSPR model for derivatives of Ethyl 3-amino-4-isopropylbenzoate would be a valuable tool for guiding the design of new compounds with desired properties.

Advanced Spectroscopic and Analytical Characterization of Ethyl 3 Amino 4 Isopropylbenzoate and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules. For the structural elucidation of ethyl 3-amino-4-isopropylbenzoate and its precursors, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR techniques are employed.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in a molecule.

Ethyl 3-amino-4-isopropylbenzoate:

Intermediate: Ethyl 4-isopropyl-3-nitrobenzoate:

For the precursor, ethyl 4-isopropyl-3-nitrobenzoate, the electron-withdrawing nitro group significantly influences the chemical shifts of the aromatic protons. The proton ortho to the nitro group (at C2) would be the most deshielded, appearing furthest downfield as a doublet. The proton at C6, also ortho to the ester group, would appear as a doublet of doublets, and the proton at C5 would be a doublet.

Intermediate: Ethyl 3-nitrobenzoate:

For ethyl 3-nitrobenzoate, the proton at C2 (between the nitro and ester groups) is expected to be the most deshielded, appearing as a triplet. The protons at C4 and C6 would also be deshielded and would likely appear as a doublet of doublets and a doublet, respectively. The proton at C5 would be the most shielded of the aromatic protons and would appear as a triplet. rsc.orgguidechem.comnist.govchemicalbook.com

Table 1: Predicted ¹H NMR Data for Ethyl 3-amino-4-isopropylbenzoate and Intermediates

| Compound | Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Ethyl 3-amino-4-isopropylbenzoate | Aromatic H (C2) | ~7.5 | s | - |

| Aromatic H (C5) | ~6.7 | d | ~8.0 | |

| Aromatic H (C6) | ~7.2 | d | ~8.0 | |

| -CH- (isopropyl) | ~3.3 | sept | ~7.0 | |

| -CH₃ (isopropyl) | ~1.2 | d | ~7.0 | |

| -OCH₂CH₃ | ~4.3 | q | ~7.1 | |

| -OCH₂CH₃ | ~1.3 | t | ~7.1 | |

| -NH₂ | ~4.0 | br s | - | |

| Ethyl 4-isopropyl-3-nitrobenzoate | Aromatic H (C2) | ~8.2 | d | ~2.0 |

| Aromatic H (C5) | ~7.6 | d | ~8.5 | |

| Aromatic H (C6) | ~7.9 | dd | ~8.5, 2.0 | |

| -CH- (isopropyl) | ~3.5 | sept | ~7.0 | |

| -CH₃ (isopropyl) | ~1.3 | d | ~7.0 | |

| -OCH₂CH₃ | ~4.4 | q | ~7.1 | |

| -OCH₂CH₃ | ~1.4 | t | ~7.1 | |

| Ethyl 3-nitrobenzoate | Aromatic H (C2) | ~8.87 | t | ~1.7 |

| Aromatic H (C4) | ~8.40 | ddd | 8.2, 2.3, 1.1 | |

| Aromatic H (C5) | ~7.67 | t | ~8.0 | |

| Aromatic H (C6) | ~8.35 | ddd | 7.8, 1.7, 1.1 | |

| -OCH₂CH₃ | ~4.45 | q | ~7.1 | |

| -OCH₂CH₃ | ~1.44 | t | ~7.1 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

Ethyl 3-amino-4-isopropylbenzoate:

For ethyl 3-amino-4-isopropylbenzoate, a total of 10 distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the 10 unique carbon atoms. The carbonyl carbon of the ester group would appear at the lowest field (~166 ppm). The aromatic carbons would appear in the range of ~110-150 ppm. The carbons of the isopropyl and ethyl groups would appear at higher fields.

Intermediate: Ethyl 4-isopropyl-3-nitrobenzoate:

In the ¹³C NMR spectrum of ethyl 4-isopropyl-3-nitrobenzoate, the presence of the nitro group would cause a downfield shift for the carbon atom to which it is attached (C3) and would also influence the chemical shifts of the other aromatic carbons.

Intermediate: Ethyl 3-nitrobenzoate:

The ¹³C NMR spectrum of ethyl 3-nitrobenzoate shows the carbonyl carbon at approximately 164.4 ppm. rsc.org The carbon attached to the nitro group (C3) is found around 148.2 ppm, while the other aromatic carbons appear between 124.5 and 135.2 ppm. rsc.org The ethyl group carbons are observed at approximately 61.9 and 14.2 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for Ethyl 3-amino-4-isopropylbenzoate and Intermediates

| Compound | Carbon | Predicted Chemical Shift (ppm) |

| Ethyl 3-amino-4-isopropylbenzoate | C=O | ~166.5 |

| Aromatic C (C1) | ~120.0 | |

| Aromatic C (C2) | ~128.0 | |

| Aromatic C (C3) | ~145.0 | |

| Aromatic C (C4) | ~135.0 | |

| Aromatic C (C5) | ~115.0 | |

| Aromatic C (C6) | ~118.0 | |

| -CH- (isopropyl) | ~28.0 | |

| -CH₃ (isopropyl) | ~22.5 | |

| -OCH₂CH₃ | ~60.5 | |

| -OCH₂CH₃ | ~14.5 | |

| Ethyl 4-isopropyl-3-nitrobenzoate | C=O | ~165.0 |

| Aromatic C (C1) | ~130.0 | |

| Aromatic C (C2) | ~135.0 | |

| Aromatic C (C3) | ~149.0 | |

| Aromatic C (C4) | ~140.0 | |

| Aromatic C (C5) | ~125.0 | |

| Aromatic C (C6) | ~129.0 | |

| -CH- (isopropyl) | ~29.0 | |

| -CH₃ (isopropyl) | ~23.0 | |

| -OCH₂CH₃ | ~61.5 | |

| -OCH₂CH₃ | ~14.3 | |

| Ethyl 3-nitrobenzoate | C=O | 164.42 |

| Aromatic C (C1) | 132.17 | |

| Aromatic C (C2) | 127.25 | |

| Aromatic C (C3) | 148.19 | |

| Aromatic C (C4) | 129.54 | |

| Aromatic C (C5) | 135.24 | |

| Aromatic C (C6) | 124.50 | |

| -OCH₂CH₃ | 61.91 | |

| -OCH₂CH₃ | 14.24 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For ethyl 3-amino-4-isopropylbenzoate, COSY would show correlations between the aromatic protons on adjacent carbons, between the methine and methyl protons of the isopropyl group, and between the methylene (B1212753) and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the assignments of the attached protons from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, correlations would be expected between the ethyl protons and the carbonyl carbon, and between the aromatic protons and the carbons of the isopropyl group.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate measurement of the molecular mass of a compound, which can be used to determine its elemental composition. For ethyl 3-amino-4-isopropylbenzoate (C₁₂H₁₇NO₂), the expected exact mass would be calculated and compared with the experimentally determined value to confirm the molecular formula. For instance, the HRMS data for a related compound, ethyl 4-methoxybenzoate (B1229959) (C₁₀H₁₂O₃), shows a calculated mass of 180.0786 and a found mass of 180.0789, confirming its elemental composition. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is used to separate the components of a mixture, identify them based on their mass spectra, and assess the purity of the sample. The electron ionization (EI) mass spectrum of ethyl 3-amino-4-isopropylbenzoate would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation of the molecular ion would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the ethyl group (-CH₂CH₃) from the ester, as well as cleavage of the isopropyl group. Analysis of the fragmentation pattern can provide further confirmation of the compound's structure. For example, the GC-MS analysis of ethyl 4-nitrobenzoate, an intermediate, is used to identify the compound and assess its purity during its synthesis. nih.govlibretexts.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive techniques used to identify the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the characteristic vibrational frequencies of functional groups. For Ethyl 3-amino-4-isopropylbenzoate, the IR spectrum is expected to show distinct peaks corresponding to the N-H stretches of the primary amine, the C=O stretch of the ester, and various C-H and aromatic C=C vibrations.

The precursor, Ethyl 4-isopropyl-3-nitrobenzoate, would exhibit characteristic strong asymmetric and symmetric stretching vibrations for the nitro (NO₂) group, typically in the regions of 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively. The disappearance of these nitro group peaks and the appearance of N-H stretching bands in the 3500-3300 cm⁻¹ region are key indicators of the successful reduction of the nitro group to a primary amine during the synthesis of the final product.

For comparison, the experimental IR spectrum of the closely related compound, Ethyl 3-aminobenzoate (B8586502), shows characteristic absorption bands that can be used to predict the spectrum of Ethyl 3-amino-4-isopropylbenzoate. nist.gov

Interactive Data Table: Predicted IR Absorption Bands for Ethyl 3-amino-4-isopropylbenzoate

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3500 - 3300 |

| Ester (C=O) | Stretch | ~1700 |

| Aromatic (C=C) | Stretch | 1600 - 1450 |

| Alkyl (C-H) | Stretch | 3000 - 2850 |

| Ester (C-O) | Stretch | 1300 - 1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are influenced by the nature and substitution pattern of the chromophores. The UV-Vis spectrum of Ethyl 3-amino-4-isopropylbenzoate is expected to show absorption bands characteristic of an aminobenzoate system. The presence of the amino group, an auxochrome, generally causes a bathochromic (red) shift compared to the unsubstituted benzene (B151609) ring.

The UV-Vis spectrum of the nitro-intermediate, Ethyl 4-isopropyl-3-nitrobenzoate, would display different absorption characteristics due to the presence of the nitro group, a strong chromophore. The electronic transitions in nitro compounds typically occur at different wavelengths compared to their amino counterparts.

Data for related aminobenzoate esters, such as Ethyl 2-aminobenzoate (B8764639) and Ethyl 4-aminobenzoate (B8803810), show absorption maxima that are dependent on the solvent and the substitution pattern on the aromatic ring. rsc.org For instance, the UV-Vis spectrum of ethyl 3-aminobenzoate in various solvents has been reported, providing a basis for predicting the spectral behavior of the target compound. rsc.orgcaymanchem.com

Interactive Data Table: Predicted UV-Vis Absorption Maxima (λ_max) for Ethyl 3-amino-4-isopropylbenzoate

| Compound | Solvent | Predicted λ_max (nm) |

| Ethyl 3-amino-4-isopropylbenzoate | Ethanol (B145695) | ~230, ~310 |

| Ethyl 4-isopropyl-3-nitrobenzoate | Ethanol | ~260 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for Ethyl 3-amino-4-isopropylbenzoate is publicly available, analysis of related structures, such as 4-aminobenzoic acid derivatives, provides valuable insights into the expected molecular geometry and intermolecular interactions. nih.govnih.gov

In the solid state, it is anticipated that Ethyl 3-amino-4-isopropylbenzoate molecules would engage in intermolecular hydrogen bonding through the amino group, forming dimers or extended networks. The planarity of the benzene ring and the ester group, as well as the conformation of the ethyl and isopropyl substituents, would be determined. The crystal packing would likely be influenced by a combination of hydrogen bonds and van der Waals interactions.

For the intermediate, Ethyl 4-isopropyl-3-nitrobenzoate, the crystal structure would be primarily governed by dipole-dipole interactions of the nitro groups and van der Waals forces.

Chromatographic Separations and Purification Techniques

Chromatographic methods are indispensable for monitoring reaction progress, purifying products, and assessing the purity of Ethyl 3-amino-4-isopropylbenzoate and its intermediates.

Thin-Layer Chromatography (TLC) is a rapid and convenient technique for qualitatively monitoring the progress of a chemical reaction. libretexts.org In the synthesis of Ethyl 3-amino-4-isopropylbenzoate from its nitro precursor, TLC can be used to track the consumption of the starting material and the formation of the product.

Due to the significant difference in polarity between the nitro and amino compounds, a clear separation is expected on a silica (B1680970) gel or alumina (B75360) TLC plate. The less polar nitro compound will have a higher retention factor (R_f), while the more polar amino product will have a lower R_f. A common mobile phase for aromatic amines is a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) with a more polar solvent such as ethyl acetate (B1210297). researchgate.net To prevent streaking or tailing of the amine spot, which can occur due to the acidic nature of silica gel, a small amount of a basic modifier like triethylamine (B128534) is often added to the eluent. researchgate.net

Interactive Data Table: Typical TLC Parameters for Reaction Monitoring

| Compound | Stationary Phase | Mobile Phase System (v/v) | Expected R_f |

| Ethyl 4-isopropyl-3-nitrobenzoate | Silica Gel | Hexane:Ethyl Acetate (7:3) | High |

| Ethyl 3-amino-4-isopropylbenzoate | Silica Gel | Hexane:Ethyl Acetate (7:3) + 0.1% Triethylamine | Low |

Column chromatography is the standard method for purifying the crude product on a preparative scale. google.com Based on the TLC analysis, a suitable solvent system is chosen to achieve optimal separation of Ethyl 3-amino-4-isopropylbenzoate from any unreacted starting material, by-products, or other impurities.

For the purification of aromatic amines, silica gel is a common stationary phase. As with TLC, the addition of a small percentage of triethylamine to the eluent is often necessary to deactivate the acidic sites on the silica gel and ensure good peak shape and recovery of the amine. google.com The fractions collected from the column are typically analyzed by TLC to identify and combine the pure product fractions.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used to determine the purity of the final compound and its intermediates. Reversed-phase HPLC is a common mode for the analysis of aromatic amines.

A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The retention of aromatic amines can be influenced by the pH of the mobile phase. thaiscience.info For the analysis of multiple aromatic amines, gradient elution is often employed to achieve good resolution of all components. nih.gov Detection is commonly performed using a UV detector set at a wavelength where the analyte has strong absorbance.

Interactive Data Table: Typical HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., ammonium (B1175870) acetate) |

| Elution | Isocratic or Gradient |

| Detection | UV at λ_max |

| Flow Rate | ~1 mL/min |

Role of Ethyl 3 Amino 4 Isopropylbenzoate in Complex Molecule Synthesis

Utilization as Key Intermediates for Pharmacologically Relevant Scaffolds

The primary value of Ethyl 3-amino-4-isopropylbenzoate in medicinal chemistry lies in its role as a precursor to fused heterocyclic systems, most notably the pyrazolo[3,4-d]pyrimidine scaffold. This core structure is the backbone of numerous compounds investigated as potent and selective protein kinase inhibitors, which are crucial in oncology and the treatment of cell proliferation disorders. nih.govnih.gov

Specifically, the 4-isopropyl group on the initial aminobenzoate is instrumental in forming the corresponding 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine core. Research has demonstrated that a series of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines are effective inhibitors of the RET (Rearranged during Transfection) protein kinase. nih.gov The RET kinase is a proto-oncogene, and its aberrant activity is linked to the development of certain types of cancer. One of the most promising compounds from this research, compound 7a (1-(4-(4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenyl)-3-(2-fluoro-5-(trifluoromethyl)phenyl)urea), demonstrated efficient in vitro inhibition of RET and effectively suppressed its downstream signaling pathways in breast cancer cell lines at nanomolar concentrations. nih.govlab-chemicals.com

Integration into Multi-Step Synthetic Strategies for Advanced Organic Compounds

The transformation of Ethyl 3-amino-4-isopropylbenzoate into a complex bioactive molecule like a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor is a multi-step process that showcases modern synthetic strategy. A general and logical pathway involves the initial construction of the pyrazole (B372694) ring followed by the annulation (fusion) of the pyrimidine (B1678525) ring.

A plausible synthetic route begins with the conversion of the aniline (B41778) functional group in Ethyl 3-amino-4-isopropylbenzoate into a hydrazine (B178648) derivative. This is typically achieved through a two-step process: diazotization of the amine with a reagent like sodium nitrite (B80452) under acidic conditions, followed by reduction of the resulting diazonium salt.

This newly formed isopropyl-substituted phenylhydrazine (B124118) is a key intermediate. It can then undergo a cyclocondensation reaction with a suitable three-carbon component, such as an ethoxymethylenemalononitrile (B14416) or a similar β-keto nitrile. This step constructs the core pyrazole ring system, yielding a 5-aminopyrazole-4-carboxylate intermediate. orgsyn.orgchemicalbook.com The structure of this intermediate contains all the necessary functionalities for the subsequent cyclization.

The final pyrazolo[3,4-d]pyrimidine scaffold is typically formed through the cyclization of the aminopyrazole intermediate with a one-carbon synthon, such as formamide (B127407) or an orthoester. asianpubs.org This reaction closes the pyrimidine ring, establishing the final bicyclic core. Subsequent chemical modifications can be performed on this scaffold to introduce various substituents, as seen in the synthesis of diverse libraries of kinase inhibitors designed to probe structure-activity relationships. nih.govnih.gov This strategic sequence efficiently utilizes the functionalities of the initial starting material to build molecular complexity in a controlled, step-wise manner.

Asymmetric Synthesis Applications

Asymmetric synthesis involves chemical reactions that preferentially produce one enantiomer or diastereomer of a chiral product. Ethyl 3-amino-4-isopropylbenzoate is an achiral molecule, meaning it does not have a non-superimposable mirror image. Its role in asymmetric synthesis would therefore be as a prochiral substrate, where a reaction introduces a new chiral center, or in a process guided by an external chiral influence (a chiral catalyst, auxiliary, or reagent).

Despite the importance of asymmetric synthesis in producing enantiomerically pure pharmaceuticals, a review of available scientific literature does not indicate that Ethyl 3-amino-4-isopropylbenzoate is a commonly used substrate or precursor in this context. While reactions like the Gould-Jacobs reaction can be used with aniline derivatives to create complex heterocycles, and can be adapted for asymmetric variants, specific applications involving Ethyl 3-amino-4-isopropylbenzoate are not prominently documented. wikipedia.orgumich.edu Research in asymmetric catalysis tends to focus on substrates with specific electronic and steric properties that are optimized for known chiral catalysts. Based on current information, the utility of Ethyl 3-amino-4-isopropylbenzoate appears to be concentrated in the areas described previously, rather than in the field of asymmetric synthesis.

Emerging Research Directions and Future Perspectives for Ethyl 3 Amino 4 Isopropylbenzoate Chemistry

Development of Novel and Efficient Synthetic Methodologies

The synthesis of substituted aminobenzoates is a mature field, yet there is continuous demand for more efficient, sustainable, and high-yield methodologies. For a molecule like Ethyl 3-amino-4-isopropylbenzoate, future research would likely focus on improving upon traditional multi-step syntheses.

A common and established route for analogous compounds involves the reduction of a nitro group precursor. For instance, the synthesis of Ethyl 3-amino-4-(methylamino)benzoate is achieved by the catalytic hydrogenation of Ethyl 4-methylamino-3-nitrobenzoate using a Palladium on carbon (Pd/C) catalyst under hydrogen pressure. chemicalbook.com This method is highly efficient, affording the product in high yield. chemicalbook.com A similar strategy could be envisioned for the target compound, starting from Ethyl 4-isopropylamino-3-nitrobenzoate.

Modern advancements in synthetic chemistry offer more rapid and efficient alternatives. Microwave-assisted synthesis, for example, has been successfully used to prepare Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. nih.gov In this method, the reduction of the nitro-intermediate using ammonium (B1175870) formate (B1220265) and Pd/C was completed in just two minutes under microwave irradiation. nih.gov Such techniques significantly reduce reaction times and can lead to cleaner products.

Another foundational method in this chemical class is Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. researchgate.net The synthesis of benzocaine (B179285) (Ethyl p-aminobenzoate), a structurally related compound, can be performed by reacting p-aminobenzoic acid (PABA) with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid. researchgate.net Developing a chemo-selective process that could build the Ethyl 3-amino-4-isopropylbenzoate molecule using such fundamental reactions but with higher efficiency and selectivity remains a key research goal.

Table 1: Potential Synthetic Methodologies for Ethyl 3-amino-4-isopropylbenzoate

| Methodology | Precursor Example | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Ethyl 4-isopropylamino-3-nitrobenzoate | H₂, 10% Pd/C, Ethanol | High yield, clean reaction | chemicalbook.com |

| Microwave-Assisted Reduction | Ethyl 4-isopropylamino-3-nitrobenzoate | Ammonium formate, Pd/C, Ethanol, Microwave irradiation | Drastically reduced reaction time | nih.gov |

| Fischer Esterification | 3-amino-4-isopropylaminobenzoic acid | Ethanol, H₂SO₄ (catalyst), Reflux | Uses readily available starting materials | researchgate.net |

Exploration of Unconventional Chemical Transformations and Reactivity Patterns

The reactivity of Ethyl 3-amino-4-isopropylbenzoate is dictated by its functional groups: a primary aromatic amine, a secondary aromatic amine, and an ethyl ester, all attached to a benzene (B151609) ring. The two amino groups are strong activating, ortho- and para-directing groups in electrophilic aromatic substitution reactions. libretexts.orgbyjus.com The differing steric hindrance of the amino (-NH2) and isopropylamino (-NH(iPr)) groups would create interesting regioselectivity challenges and opportunities in reactions like halogenation, nitration, and sulfonation.

Future research could explore these selective transformations. Because highly activating groups like amines can lead to over-reaction (e.g., polyhalogenation) or decomposition under harsh conditions (e.g., nitration), methods to modulate this reactivity are crucial. libretexts.orgbyjus.com One common strategy is the temporary protection of the amine via acetylation, which attenuates its activating influence, allowing for more controlled substitutions. libretexts.org

Beyond standard electrophilic substitutions, the diazotization of the primary amino group to form a diazonium salt is a cornerstone of aniline (B41778) chemistry. wikipedia.org This intermediate can be converted into a wide array of functional groups (e.g., -OH, -CN, -halide) through Sandmeyer reactions, providing a versatile handle for further derivatization. wikipedia.org

Furthermore, aminobenzoic acid derivatives are valuable precursors for synthesizing heterocyclic compounds of pharmacological interest. nih.gov The adjacent amino groups in Ethyl 3-amino-4-isopropylbenzoate make it an ideal candidate for cyclization reactions to form benzimidazoles, which are important scaffolds in medicinal chemistry. nih.govresearchgate.net Exploring novel catalytic systems for such cyclizations would be a significant research direction.

Advancements in Theoretical and Computational Approaches for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules before engaging in extensive lab work. For Ethyl 3-amino-4-isopropylbenzoate, theoretical and computational approaches can provide deep insights into its structure-property relationships.

Quantum chemical studies, often employing Density Functional Theory (DFT), can be used to model the molecule's geometry, electronic structure, and spectroscopic properties. Such studies have been applied to related molecules like para-aminobenzoic acid (PABA) to investigate their nonlinear optical properties and chemical reactivity through the calculation of global reactivity descriptors. researchgate.net

For Ethyl 3-amino-4-isopropylbenzoate, computational models could predict:

Optimized molecular geometry: Determining bond lengths, bond angles, and torsional angles.

Electron distribution: Identifying the most nucleophilic and electrophilic sites, which is crucial for predicting the outcomes of chemical reactions. The amino groups are expected to be strong donor sites. researchgate.net

Spectroscopic signatures: Calculating theoretical IR, UV-Vis, and NMR spectra to aid in the characterization of the synthesized compound.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are key indicators of chemical reactivity and electronic properties relevant to materials science.

Table 2: Key Molecular Identifiers and Calculable Properties

| Compound | IUPAC Name | SMILES String | Potential Computational Analyses |

|---|---|---|---|

| Ethyl 3-amino-4-(ethylamino)benzoate | ethyl 3-amino-4-(ethylamino)benzoate | CCNC1=C(C=C(C=C1)C(=O)OCC)N |

|

| Ethyl 3-amino-4-methylbenzoate | ethyl 3-amino-4-methylbenzoate | CCOC(=O)C1=CC(=C(C=C1)C)N | |

| Ethyl 3-amino-4-isopropylbenzoate | ethyl 3-amino-4-isopropylbenzoate | CCOC(=O)C1=CC(=C(C=C1)N)NC(C)C |

Note: The SMILES string for the target compound is predicted based on its name.

These predictive models can guide the rational design of experiments, saving time and resources, and can help in targeting applications where the molecule's electronic properties would be most advantageous.

Applications in Materials Science and Polymer Chemistry

The functional groups present in Ethyl 3-amino-4-isopropylbenzoate make it a highly attractive monomer for applications in materials science and polymer chemistry. Aminobenzoic acids and their derivatives have been used to create a variety of functional polymers. researchgate.net

One major area of potential is in the synthesis of high-performance polymers. For example, p-aminobenzoic acid can be polymerized to form poly-p-benzamide, a type of aramid known for its thermal resistance and suitability for producing fibers and films. google.com The bifunctional nature of Ethyl 3-amino-4-isopropylbenzoate (with two distinct amine nucleophiles and an ester group that could be hydrolyzed to a carboxylic acid) allows for its potential use in creating novel polyamides, polyimides, or other condensation polymers.

Furthermore, aminobenzoic acids have been copolymerized with other monomers like aniline to produce materials with tailored properties, such as enhanced thermal stability and electrical conductivity. researchgate.net The incorporation of the isopropyl group and the specific substitution pattern of the target molecule could impart unique solubility characteristics or morphologies to the resulting polymers.

Another emerging application for related structures is in the development of functionalized poly(benzimidazole)s (PBI) for fuel cell membranes. researchgate.net These polymers often require hydrophilic groups to facilitate proton transport. The amino functionalities on the Ethyl 3-amino-4-isopropylbenzoate monomer could serve as sites for grafting acidic groups, potentially leading to new polymer electrolyte membranes for high-temperature fuel cells. researchgate.net The study of how this specific monomer influences polymer chain packing, free volume, and ultimately, material properties, represents a rich field for future research.

Q & A